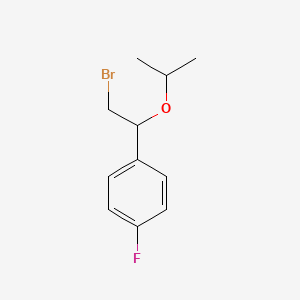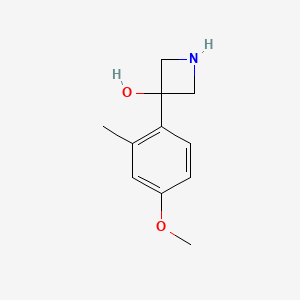![molecular formula C17H23NO4 B13549645 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a compound that belongs to the class of cyclobutane carboxylic acids. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclobutane ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where a benzyl halide reacts with the cyclobutane derivative in the presence of a base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The benzyl group and cyclobutane ring contribute to the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid
- 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid
- N-Boc-1-aminocyclobutanecarboxylic acid
Uniqueness
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the benzyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-17(14(19)20)10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
OUKSZKVLQXRHKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


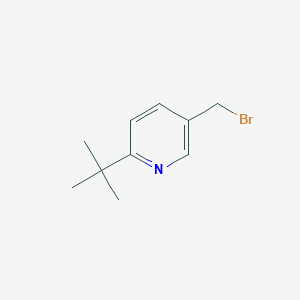
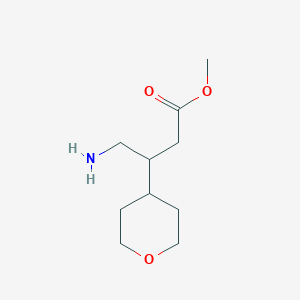
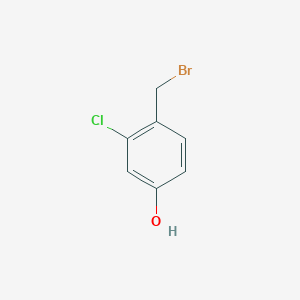
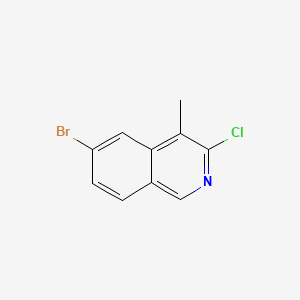
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)


